1-(3-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of biological activities and are a key part of many pharmaceuticals .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and more .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has explored the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines, indicating a methodological approach to creating complex heterocyclic structures that could be relevant for developing new materials or biological probes (Hurst, Atcha, & Marshall, 1991).
- Regioselective Amination : Studies have demonstrated regioselective amination of condensed pyrimidines, providing insights into chemical modifications that can enhance the reactivity or binding affinity of similar compounds for specific targets (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
- Photophysical Properties and pH-Sensing Application : The development of pyrimidine-phthalimide derivatives with solid-state fluorescence emission highlights the potential of similar compounds in sensing applications, such as pH sensors or logic gates, due to their tunable photophysical properties (Yan, Meng, Li, Ge, & Lu, 2017).
Potential Applications
- Novel Heterocyclic Compounds Synthesis : The creation of polyfunctional fused heterocyclic compounds via specific reactions provides a foundation for designing new molecules with potential applications in material science, pharmaceuticals, and biochemistry (Hassaneen et al., 2003).
- Antimicrobial Activities : The synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their evaluation for antimicrobial activities against various pathogens indicate the potential for similar compounds to be developed as new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Mechanism of Action
Target of Action
The compound, 1-[3-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to inhibit their targets by binding to the active site, thereby preventing the normal functioning of these proteins .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets tyrosine kinase, it could affect signal transduction pathways. If it targets dihydrofolate reductase, it could affect the folate pathway, which is crucial for DNA synthesis .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits tyrosine kinase, it could prevent the activation of downstream signaling pathways, potentially leading to the inhibition of cell proliferation .
Future Directions
Properties
IUPAC Name |
1-[3-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17(2)10-12-11-23-9-3-6-19(12)14(21)5-8-18-7-4-13(20)16-15(18)22/h4,7,12H,3,5-6,8-11H2,1-2H3,(H,16,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLTIFDXUBDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CCN2C=CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.